AC-Asn(trt)-OH
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Overview
Description
AC-Asn(trt)-OH, also known as N-(9H-fluoren-9-ylmethoxycarbonyl)-L-asparagine, is a protected amino acid derivative. It is commonly used in peptide synthesis due to its stability and ability to prevent unwanted side reactions during the synthesis process. The trityl (trt) group serves as a protecting group for the amino acid’s side chain, ensuring that the asparagine residue remains intact throughout the synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-Asn(trt)-OH typically involves the protection of the asparagine side chain with a trityl group. This can be achieved through the following steps:
Protection of the Amino Group: The amino group of asparagine is first protected using a suitable protecting group, such as the fluorenylmethyloxycarbonyl (Fmoc) group.
Protection of the Side Chain: The trityl group is introduced to protect the side chain of asparagine. This is usually done by reacting the asparagine derivative with trityl chloride in the presence of a base, such as pyridine.
Deprotection of the Amino Group: The Fmoc group is then removed using a base, such as piperidine, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
AC-Asn(trt)-OH can undergo various chemical reactions, including:
Substitution Reactions: The trityl group can be selectively removed under acidic conditions, allowing for further functionalization of the asparagine residue.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptide fragments.
Common Reagents and Conditions
Trityl Group Removal: Trifluoroacetic acid (TFA) is commonly used to remove the trityl group under acidic conditions.
Peptide Coupling: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Major Products Formed
The major products formed from these reactions include deprotected asparagine residues and peptide chains containing the asparagine residue.
Scientific Research Applications
AC-Asn(trt)-OH has a wide range of applications in scientific research, including:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Biological Studies: The compound is used to study protein-protein interactions, enzyme-substrate interactions, and other biological processes involving peptides and proteins.
Drug Development: this compound is used in the development of peptide-based therapeutics and diagnostic agents.
Industrial Applications: It is used in the production of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of AC-Asn(trt)-OH primarily involves its role as a protected amino acid in peptide synthesis. The trityl group protects the side chain of asparagine, preventing unwanted side reactions during the synthesis process. Once the peptide synthesis is complete, the trityl group can be selectively removed under acidic conditions, allowing the asparagine residue to participate in further reactions or interactions.
Comparison with Similar Compounds
Similar Compounds
AC-Asn(tBu)-OH: This compound uses a tert-butyl (tBu) group as the protecting group for the asparagine side chain.
AC-Asn(Boc)-OH: This compound uses a tert-butyloxycarbonyl (Boc) group as the protecting group for the asparagine side chain.
Uniqueness
AC-Asn(trt)-OH is unique due to the stability and selectivity of the trityl protecting group. The trityl group provides robust protection for the asparagine side chain, making it suitable for use in complex peptide synthesis processes. Additionally, the trityl group can be selectively removed under mild acidic conditions, allowing for precise control over the deprotection process.
Properties
IUPAC Name |
2-acetamido-4-oxo-4-(tritylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-18(28)26-22(24(30)31)17-23(29)27-25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17H2,1H3,(H,26,28)(H,27,29)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBQTOJMHIZVEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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